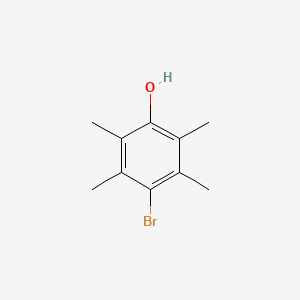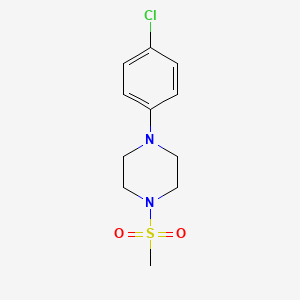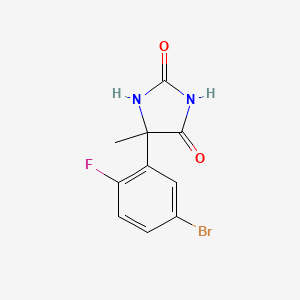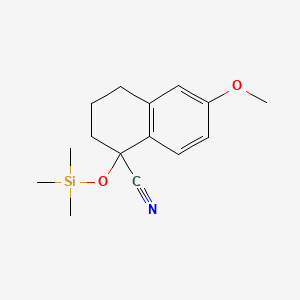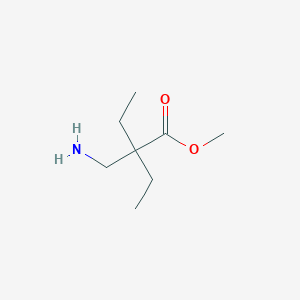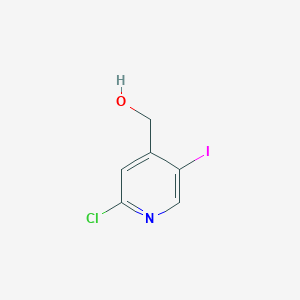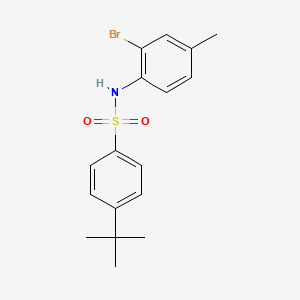
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE is an organic compound that features a brominated phenyl group and a tert-butylbenzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2-bromo-4-methylaniline with 4-tert-butylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as a solvent.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce sulfonic acids .
科学研究应用
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
作用机制
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .
相似化合物的比较
Similar Compounds
N-(2-iodo-4-methylphenyl)-4-tert-butylbenzenesulfonamide: Similar structure but with an iodine atom instead of bromine.
N-(2-bromo-4-methylphenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group on the benzene ring.
N-(2-bromo-4-methylphenyl)-2-phenylbutanamide: Similar structure but with a phenylbutanamide group instead of tert-butylbenzenesulfonamide.
Uniqueness
N-(2-BROMO-4-METHYLPHENYL)-4-TERT-BUTYLBENZENE-1-SULFONAMIDE is unique due to the presence of both a brominated phenyl group and a tert-butylbenzenesulfonamide moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry .
属性
分子式 |
C17H20BrNO2S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC 名称 |
N-(2-bromo-4-methylphenyl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H20BrNO2S/c1-12-5-10-16(15(18)11-12)19-22(20,21)14-8-6-13(7-9-14)17(2,3)4/h5-11,19H,1-4H3 |
InChI 键 |
QIKCTEXFDFDZNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

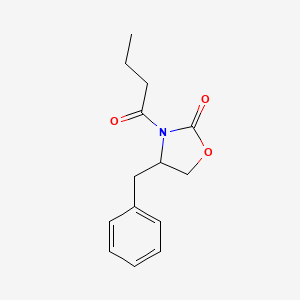
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8767995.png)
![2-chloro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767997.png)
![10-(4-Chlorophenacyl)-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole](/img/structure/B8768008.png)
![5-Bromo-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8768013.png)
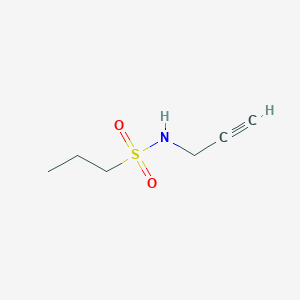

![Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B8768016.png)
